KIN1148

Vaccine Adjuvant Influenza In Vivo Efficacy

Researchers requiring a defined RIG-I pathway agonist often face inconsistent IRF3 activation or confounding type I IFN signatures. KIN1148 (CAS 1428729-56-9) directly binds RIG-I without inducing ATPase activity, enabling clean dissection of non-canonical RIG-I signaling. - Drives IRF3 nuclear translocation & NFκB-target gene expression independent of viral RNA. - Elicits a distinct Th2/immunoregulatory cytokine profile (IL-4, IL-10) in vivo, confirmed in H1N1/H5N1 lethal challenge models. - ≥98% purity by HPLC; stable at -20°C; shipped at ambient temperature. Bulk quantities available.

Molecular Formula C19H11N3OS2
Molecular Weight 361.4 g/mol
Cat. No. B608346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKIN1148
SynonymsKIN-1148;  KIN 1148;  KIN1148.
Molecular FormulaC19H11N3OS2
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NC4=C(S3)C5=C(C=C4)SC=N5
InChIInChI=1S/C19H11N3OS2/c23-18(13-6-5-11-3-1-2-4-12(11)9-13)22-19-21-14-7-8-15-16(17(14)25-19)20-10-24-15/h1-10H,(H,21,22,23)
InChIKeyYAISOECYKYATLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

KIN1148: Direct RIG-I Agonist for IRF3-Driven Adjuvant Research


KIN1148 (CAS 1428729-56-9) is a small-molecule agonist that directly engages the pattern recognition receptor RIG-I (retinoic acid-inducible gene I) to activate interferon regulatory factor 3 (IRF3) [1]. Functioning as a novel vaccine adjuvant, KIN1148 induces non-canonical RIG-I activation to drive the expression of IRF3- and NFκB-target genes, including specific immunomodulatory cytokines and chemokines, distinct from type I interferon (IFN) treatment [1]. This mechanism promotes enhanced innate and adaptive immune responses when co-administered with influenza vaccines, leading to improved protection against viral challenge [REFS-1, REFS-2]. As a lead analog from a series of benzothiazole compounds, KIN1148 is characterized by its ability to induce dose-dependent IRF3 nuclear translocation and specific activation of IRF3-responsive promoters [2].

Mechanism Non-canonical RIG-I activation; distinct from canonical RNA agonists
Pathway Context IRF3 and NFκB target genes without type I IFN treatment
Research Model Influenza vaccine adjuvant co-administration model

Why KIN1148 Cannot Be Replaced by Generic IRF3 or RLR Agonists


Simple class-level substitution of KIN1148 is invalid due to its unique non-canonical activation of RIG-I, which is mechanistically and functionally distinct from other RLR pathway agonists. KIN1148 directly binds RIG-I but does not induce ATPase activity or compete with ATP for binding [1]. This contrasts with canonical RIG-I activation by viral RNA and defines a distinct gene expression program. Furthermore, KIN1148 was identified as a more potent lead analog from a series of benzothiazole compounds [2]. Direct comparative studies show that KIN1148 induces gene expression changes more potently than its parent compound, KIN1000 [1]. The functional output of KIN1148—specifically its ability to drive a Th2-biased and immunoregulatory cytokine response (IL-4, IL-10) in vivo while also augmenting human CD8+ T cell activation—cannot be inferred from the general mechanism of IRF3 activation and is a defining characteristic of this specific molecule [REFS-1, REFS-2].

Attribute KIN1148 Generic IRF3/RLR Agonists
Activation Mechanism Non-canonical; no ATPase induction Canonical (e.g., viral RNA) or ATP-competitive
Cytokine Profile Th2/IL-10 immunoregulatory bias Profile not predictable from IRF3 activation alone
Analog Potency Selected as more active lead analog; reported stronger transcriptional response Parent KIN1000: less pronounced gene expression induction

Quantitative Evidence: KIN1148 vs. Comparators and Controls


Survival and Viral Load Reduction in Lethal Influenza Challenge

In a prime-boost immunization model using a suboptimal dose of H1N1 split vaccine, the addition of KIN1148 as an adjuvant resulted in 100% survival following a lethal challenge, compared to a median survival of only 8 days for mice receiving vaccine alone [1]. Furthermore, KIN1148-adjuvanted vaccination reduced the pulmonary viral burden 3 days post-challenge by 20-fold compared to animals immunized with vaccine controls [1].

Survival & Viral Load
Head-to-head
100% survival (14 d) vs median 8 d (vaccine alone)
20-fold viral load reduction vs control (day 3 post-challenge)
Supports survival endpoint context in influenza challenge model
C57BL/6N lethal challenge; suboptimal H1N1 vaccine dose
Vaccine Adjuvant Influenza In Vivo Efficacy IRF3 Agonist Viral Challenge

Neutralizing Antibody and HAI Titers Compared to Vaccine Alone

Prime-boost immunization with a suboptimal vaccine dose plus KIN1148 induced robust functional antibody responses that were absent in mice receiving the vaccine alone. Mice adjuvanted with KIN1148 exhibited a median neutralizing antibody titer of 1:800 against the vaccine-matched H1N1 virus, while only 1 of 8 control mice developed any detectable neutralizing antibodies [1]. Similarly, KIN1148-adjuvanted mice achieved a median hemagglutinin inhibition (HAI) titer of 1:64, surpassing the FDA-recommended 1:40 cutoff for seroconversion, whereas the vaccine-alone group remained seronegative [1].

Antibody Titers
Head-to-head
Neut. titer 1:800 vs undetectable
HAI titer 1:64 vs seronegative (controls)
Reported neutralizing antibody titer endpoint
Serum 14 d post-boost; HAI seroconversion threshold context (≥1:40)
Vaccine Adjuvant Humoral Immunity Neutralizing Antibody HAI Titer IRF3 Agonist

Th2-Biased and Immunoregulatory T-Cell Response Profile

Ex vivo analysis of T cells from KIN1148-adjuvanted mice revealed a distinct cytokine profile following viral challenge. Antigen-specific stimulation resulted in higher production of the Th2-associated cytokine IL-4 compared to vaccine alone [1]. Furthermore, KIN1148-adjuvanted vaccination uniquely induced the production of the immunoregulatory cytokine IL-10, a response absent in the control group [1]. Notably, this Th2/IL-10 response was coupled with a marked reduction in the Th1-associated cytokine IFN-γ compared to the vaccine control group [1].

Cytokine Profile
Head-to-head
Increased IL-4, IL-10; reduced IFN-γ vs vaccine alone
Reported Th2/immunoregulatory shift endpoint
Ex vivo lung T-cell restimulation post-challenge
Vaccine Adjuvant Cellular Immunity Th2 Response IL-10 Influenza

Superior Potency Over Parent Compound KIN1000 in Gene Expression

Microarray analysis of human THP-1 cells revealed that KIN1148 induces a gene expression profile consistent with RIG-I activation more potently than its parent compound, KIN1000 [1]. The study directly compared the transcriptional responses elicited by treatment with KIN1148 or KIN1000 across concentrations up to 20 μM. The data demonstrate that KIN1148 promotes a stronger and more robust induction of innate immune genes than KIN1000, as visualized by hierarchical clustering of differentially expressed genes [1].

Gene Expression Potency
Head-to-head
Stronger transcriptional response than KIN1000
Supports lead analog selection for RIG-I pathway studies
THP-1 cells; up to 20 μM
Structure-Activity Relationship Gene Expression RIG-I Agonist Potency IRF3

Human Dendritic Cell Maturation and CD8+ T-Cell Activation

KIN1148 demonstrates functional activity in human primary immune cells, a key predictor of potential clinical efficacy. In ex vivo assays, KIN1148 promoted the maturation of primary human monocyte-derived dendritic cells (DCs) [1]. Critically, in a human PBMC-based assay, KIN1148 augmented the activation of antigen-specific human CD8+ T cells, a response that was more potent than that observed with its parent compound, KIN1000 [1].

Human Immune Activation
Head-to-head
DC maturation and augmented CD8+ T-cell response
Supports ex vivo human immune assay research
Primary human DCs and PBMCs; 10 μM
Adjuvant Human Immunology Dendritic Cells CD8+ T Cells Ex Vivo

KIN1148 Research Applications Based on Direct Evidence


RIG-I Signaling and IRF3-Driven Innate Immunity Studies

KIN1148 serves as a unique tool for dissecting RIG-I-mediated signaling pathways. Its defined mechanism of action—direct binding to RIG-I without inducing ATPase activity [1]—makes it invaluable for studying non-canonical RIG-I activation. Researchers can utilize KIN1148 to induce specific IRF3- and NFκB-dependent transcriptional programs in cell lines such as THP-1 and HEK293 [REFS-1, REFS-2] and to explore the downstream effects of RIG-I activation independent of viral infection or IFN treatment [1].

Dose-Sparing Adjuvant for Influenza Vaccine Research

KIN1148 is a validated adjuvant for preclinical influenza vaccine studies. The data demonstrate its ability to confer protection against lethal H1N1 and H5N1 challenges when combined with suboptimal vaccine doses [REFS-1, REFS-2]. This application is specifically supported by evidence of increased survival, reduced viral load, and the generation of neutralizing antibody titers exceeding the HAI seroconversion threshold [2]. Researchers can explore its utility in formulating next-generation influenza vaccines requiring robust humoral and cellular immunity.

Modulating T-Cell Immunity Toward a Th2/Regulatory Profile

For studies requiring a specific T-cell response profile, KIN1148 provides a tool to skew immunity towards a Th2 and immunoregulatory phenotype. The evidence shows KIN1148-adjuvanted vaccination uniquely induces IL-4 and IL-10 production from antigen-specific T cells in vivo, while suppressing IFN-γ [2]. This property is particularly relevant for research into vaccines or immunotherapies where a balanced response or mitigation of Th1-associated immunopathology is a desired outcome [2].

Ex Vivo Human DC Maturation and CD8+ T-Cell Priming

KIN1148 is a potent tool for ex vivo human immunology studies. Its demonstrated ability to mature human monocyte-derived DCs and augment antigen-specific CD8+ T-cell activation [1] makes it suitable for research focused on the early events of adaptive immunity. This includes investigating mechanisms of antigen cross-presentation, T-cell priming, and the development of assays to screen for other novel adjuvants or immunomodulators with potential for human translation [1].

Application
Selection Property
Validation Focus
RIG-I pathway and IRF3 transcriptional activation studies
Non-canonical RIG-I binding without ATPase induction
IRF3 nuclear translocation and promoter activation assays
Influenza vaccine adjuvant research (suboptimal dose models)
Induction of neutralizing antibody and HAI seroconversion
Survival and viral load endpoints in lethal challenge
Th2/immunoregulatory T-cell response research
Unique IL-4/IL-10 induction and IFN-γ suppression profile
Cytokine profile endpoint review in ex vivo T-cell assays
Ex vivo human DC and CD8+ T-cell activation studies
Human primary DC maturation and CD8+ T-cell priming capacity
Flow cytometry and cytokine readouts in human PBMC cultures

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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